molecular formula C20H17ClN4O3 B2999170 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one CAS No. 1396869-05-8

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one

Cat. No. B2999170
CAS RN: 1396869-05-8
M. Wt: 396.83
InChI Key: DBFGTCVXJPRROW-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has identified compounds with structural similarities to the specified chemical, demonstrating significant potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, showing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, 1,3,4-oxadiazole thioether derivatives have been designed, synthesized, and assessed for antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), with some compounds demonstrating superior inhibitory effects compared to commercial agents (Song et al., 2017).

Molecular Docking and Synthesis for Antimicrobial Agents

Further research involved the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. These studies revealed compounds with high potency against pathogenic strains, underlining the potential of such structures in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Transfer Hydrogenation of Ketones

In the realm of catalysis, research has been conducted on asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This work highlights the utilization of similar chemical structures in catalytic processes, offering insights into reaction conditions and substrate identities that influence the transfer hydrogenation reactions (Magubane et al., 2017).

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12-14(13(2)27-23-12)9-11-25-10-5-7-16(20(25)26)19-22-18(24-28-19)15-6-3-4-8-17(15)21/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGTCVXJPRROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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